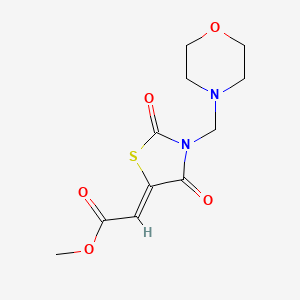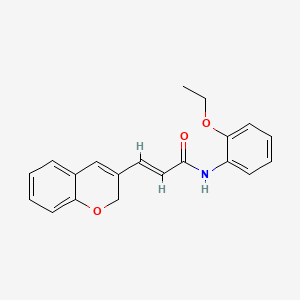![molecular formula C21H28ClN3O4S B2766977 2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216828-77-1](/img/structure/B2766977.png)
2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic compound containing a thiophene and a pyridine ring fused together . It has a carboxamide group attached to the pyridine ring and a dimethoxybenzamido group attached to the thiophene ring. These functional groups could potentially give this compound unique properties and reactivity.
Molecular Structure Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The dimethoxybenzamido group could also participate in hydrogen bonding and other interactions.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxamide group. These could potentially make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxamide group could form hydrogen bonds, which could affect the compound’s solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds with similar structures involves intricate synthetic routes to create novel chemical entities with potential biological activities. For example, the synthesis of complex molecules often entails multiple steps, including condensation reactions, hydrolysis, and molecular docking studies, to explore their potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021). Such compounds are characterized using techniques like IR, NMR, Mass, and elemental analysis to confirm their structure.
Antimicrobial Evaluation
Compounds synthesized from similar molecular frameworks have been evaluated for their antimicrobial properties. This includes testing against various bacterial and fungal strains to identify potential therapeutic uses. For instance, the development of tetrahydrothieno[2,3-c]pyridine derivatives has shown promising antimycobacterial activity, with some derivatives displaying potent activity against Mycobacterium tuberculosis, highlighting their potential in treating bacterial infections (Nallangi et al., 2014).
Molecular Modification and Biological Evaluation
Molecular modification of known compounds leads to the synthesis of derivatives with enhanced biological activities. Through structural modification, researchers aim to improve the pharmacological profile of these compounds. This approach has been applied to create derivatives with significant antimycobacterial activity, indicating a potential avenue for developing new therapeutic agents against tuberculosis and other bacterial infections (Nallangi et al., 2014).
Antimicrobial and Antifungal Activities
The synthesis of novel compounds based on the thieno[2,3-c]pyridine scaffold also explores their antimicrobial and antifungal activities. By examining the biological effects of these synthesized compounds, researchers can identify potential new treatments for microbial and fungal infections. The antimicrobial screening has shown that many of these novel compounds have good antibacterial and antifungal activities, comparable to standard drugs used as references (Hossan et al., 2012).
Mécanisme D'action
Target of Action
It is structurally similar to asciminib , a protein kinase inhibitor used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) . Therefore, it is plausible that this compound may also target protein kinases.
Mode of Action
Asciminib, a structurally related compound, is described as a “STAMP inhibitor,” which means "specifically targeting the ABL myristoyl pocket." It binds to the allosteric site, resulting in an inhibition of bcr-abl activity . . Therefore, it is possible that this compound may have a similar mode of action.
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S.ClH/c1-20(2)10-12-14(17(22)25)19(29-16(12)21(3,4)24-20)23-18(26)11-8-7-9-13(27-5)15(11)28-6;/h7-9,24H,10H2,1-6H3,(H2,22,25)(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIXOLRJLJYDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
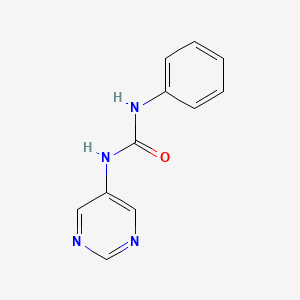
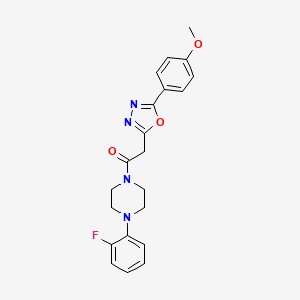
![6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2766897.png)

![2-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766899.png)
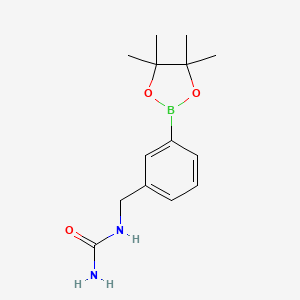
![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2766901.png)
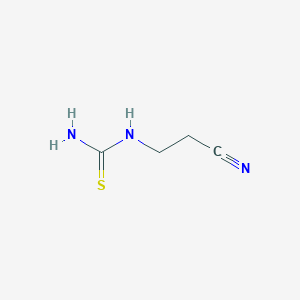

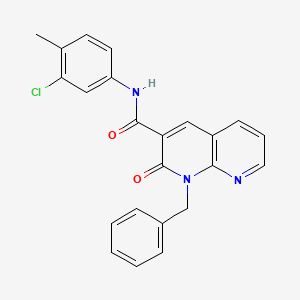
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2766905.png)
